2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
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Overview
Description
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . The selective reduction of the lactam using borane and subsequent protection of the resulting amine with a tert-butyloxycarbonyl group are key steps in this synthesis .
Industrial Production Methods
scalable synthesis routes involving multistep reactions and the use of common reagents such as borane and tert-butyloxycarbonyl protecting groups are likely employed .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam is achieved using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane is commonly used for selective reduction.
Substitution: Buchwald and Chan arylations are performed using palladium catalysts and appropriate aryl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine scaffold, which are valuable in drug design .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is used extensively in scientific research due to its versatile chemical properties. It serves as a scaffold for drug design, particularly in the development of kinase inhibitors and other therapeutic agents . The compound’s unique structure allows for modifications that can enhance potency, selectivity, and metabolic stability .
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit phosphodiesterases, leading to downstream effects such as the phosphorylation of HSP20 and attenuation of amyloid beta-mediated cytotoxicity . These interactions highlight its potential therapeutic applications in conditions like neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine stands out due to its seven-five fused bicyclic structure, which is relatively novel compared to the more commonly studied six-five fused heterocycles . This unique structure provides distinct chemical reactivity and potential for diverse pharmacological applications.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-5-8-6-9-3-2-4-11(8)10-7/h5,9H,2-4,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBMSBCDUGTHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNCC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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